4-Benzoylbenzoic acid

描述

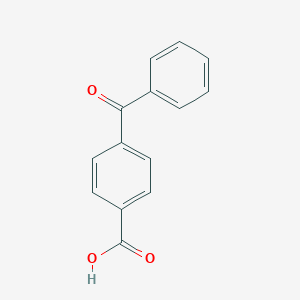

4-(Phenylcarbonyl)benzoic Acid, also known as 4-Benzoylbenzoic Acid, is an aromatic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to a benzoic acid moiety. This compound is known for its photooxidant properties and is used in various chemical and biological applications .

Synthetic Routes and Reaction Conditions:

Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Hydrolysis of Phenyl Cyanide: Another method involves the hydrolysis of phenyl cyanide with acid to produce benzoic acid, which is then converted to 4-(Phenylcarbonyl)benzoic Acid.

Industrial Production Methods: Industrial production typically involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using catalysts to accelerate the reaction .

化学反应分析

4-(苯基羰基)苯甲酸会发生各种化学反应,包括:

常用试剂和条件:

氧化剂: 高锰酸钾、铬酸。

还原剂: 氢化铝锂。

取代试剂: 根据所需取代的不同,使用各种亲电试剂.

主要形成的产物:

氧化: 亲电芳香酮。

还原: 伯醇。

取代: 取代芳香族化合物.

科学研究应用

Photochemical Applications

4BBA is widely recognized for its role as a photosensitizer in photochemical reactions. It has been utilized to study the optical properties of organic chromophores, particularly in environmental contexts.

- Spectroscopic Studies : Research indicates that the optical properties of 4BBA are influenced by pH levels, with protonated and deprotonated species affecting absorbance spectra. Quantum chemical calculations and molecular dynamics simulations have been employed to analyze these effects, revealing a spectroscopically measured of 3.41 ± 0.04 for 4BBA .

- Environmental Relevance : As a model compound, 4BBA helps in understanding the behavior of complex marine chromophores and their interactions with sunlight in aqueous environments. This is crucial for assessing the impact of organic pollutants on aquatic ecosystems .

Polymer Science

In polymer chemistry, 4BBA has been explored for its potential in controlled radical polymerization techniques.

- Controlled Radical Polymerization : The compound can act as a mediator in nitroxide-mediated polymerization processes, enabling the synthesis of polymers with narrow molecular weight distributions under mild conditions. This is particularly beneficial for biomedical applications where functional group tolerance is essential .

- Photochemical Immobilization : 4BBA derivatives have been used to create amphiphilic chains that can be photochemically immobilized onto surfaces like silicone rubber. This technique aims to reduce protein adsorption and enhance biocompatibility, making it suitable for medical devices .

Environmental Chemistry

The role of 4BBA extends into environmental chemistry, where it contributes to understanding pollutant behavior.

- Radical Formation Studies : Research has shown that 4BBA can facilitate the formation of free radicals under specific conditions, which is significant for studying oxidative processes in environmental samples .

- Photochemical Oxidation : The compound has been investigated for its ability to generate photochemical oxidants in aqueous media, impacting air quality and pollution studies .

Case Study 1: pH Dependence and Optical Properties

A comprehensive study utilized UV-Vis spectroscopy and NMR spectroscopy to analyze how varying pH levels affect the optical properties of 4BBA. The findings indicated significant shifts in absorbance spectra correlated with protonation states, providing insights into the compound's behavior in natural waters .

Case Study 2: Polymer Synthesis via Nitroxide-Mediated Polymerization

Research focused on using 4BBA as a controlling agent in radical polymerization highlighted its effectiveness in producing polymers with specific characteristics suitable for biomedical applications. The study demonstrated that polymers synthesized using 4BBA exhibited desirable properties such as enhanced stability and biocompatibility .

作用机制

4-(苯基羰基)苯甲酸的作用机制涉及其作为光氧化剂的作用。在光活化后,它形成一个亲电芳香酮,充当氧化剂。这种性质被用于有机合成和生物系统中,以诱导氧化反应 . 分子靶标包括氨基酸和其他发生氧化的生物分子 .

类似化合物:

- 4-羧基苯偶酰

- 对苯甲酰苯甲酸

- 对羧基苯偶酰

比较: 4-(苯基羰基)苯甲酸由于其强大的光氧化剂特性而独一无二,使其在光活化合成和生物研究中特别有用。与类似化合物相比,它在光活化后形成亲电芳香酮的效率更高 .

相似化合物的比较

- 4-Carboxybenzophenone

- p-Benzoylbenzoic Acid

- p-Carboxybenzophenone

Comparison: 4-(Phenylcarbonyl)benzoic Acid is unique due to its strong photooxidant properties, which make it particularly useful in photoactivated synthesis and biological studies. Compared to similar compounds, it has a higher efficiency in forming electrophilic aromatic ketones upon light activation .

生物活性

4-Benzoylbenzoic acid (4BBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial action and photochemical properties. This article provides a comprehensive overview of its biological activity, supported by experimental data, case studies, and theoretical insights.

Chemical Structure and Properties

4BBA is an aromatic carboxylic acid with the chemical formula CHO. Its structure consists of a benzoyl group attached to a benzoic acid moiety, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Inhibition of Bacterial Growth

Research has demonstrated that 4BBA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated several benzyl and benzoyl benzoic acid derivatives, including 4BBA, for their ability to inhibit bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. The findings indicated that 4BBA and its derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4BBA | 8 | S. aureus ATCC 29213 |

| 5e | 1 | S. pneumoniae |

| 8a | 8 | S. pyogenes |

The structural modifications on the benzoyl and benzyl groups were found to enhance antimicrobial properties, suggesting that electron-withdrawing or donating substituents could improve binding affinity to RNAP .

Photosensitization and Environmental Impact

4BBA has been identified as a potent photosensitizer. Its ability to absorb light at various pH levels influences its photochemical behavior. Quantum chemical calculations coupled with experimental data have shown that the absorbance spectra of 4BBA change significantly with pH, indicating different protonated and deprotonated species in solution. The measured pK value was approximately 3.41, highlighting its acidic nature .

The compound's role as a photosensitizer has implications for environmental chemistry, particularly in marine aerosols where it can catalyze oxidation reactions involving atmospheric trace gases. This property suggests that 4BBA could play a role in atmospheric photochemistry, influencing processes such as the degradation of organic pollutants .

Case Studies

Application in Antimicrobial Research

In one notable study, researchers synthesized a series of benzoyl benzoic acid derivatives to evaluate their potential as antibacterial agents. The derivatives were tested against clinically relevant pathogens, revealing that modifications to the benzoyl group significantly impacted antimicrobial efficacy. For instance, compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains comparable to traditional antibiotics like vancomycin .

Photochemical Behavior in Environmental Studies

Another study focused on the photochemical properties of 4BBA in relation to marine chromophoric dissolved organic matter (m-CDOM). The research demonstrated that upon photoexcitation, 4BBA could facilitate indirect mass transfer processes, thereby influencing the oxidation rates of fatty acids found in sea spray aerosols. This highlights its potential role in mediating chemical reactions in marine environments .

属性

IUPAC Name |

4-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQUPKAISSPFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209996 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-95-0 | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。